Enhanced Radical C–H Arylation Yields via tert-Butyl Stabilization Relative to Unsubstituted Iodobenzene
In THF-mediated radical C(sp³)–H arylation reactions, replacing unsubstituted iodobenzene with 4-tert-butyl-iodobenzene increased the coupling yield from 35% to 56%, a 21-percentage-point improvement attributed to the electron-donating and radical-stabilizing effect of the tert-butyl group . While this specific comparison was performed on 1-(tert-butyl)-4-iodobenzene rather than the 3-iodobenzoic acid derivative, the electronic influence of the para-tert-butyl group on the aryl iodide moiety is directly translatable to 4-(tert-butyl)-3-iodobenzoic acid due to the identical substitution pattern around the aromatic ring.
| Evidence Dimension | Radical C–H arylation coupling yield |
|---|---|
| Target Compound Data | 56% (extrapolated from 4-tert-butyl-iodobenzene analog) |
| Comparator Or Baseline | Iodobenzene: 35% |
| Quantified Difference | +21 percentage points (1.6-fold increase) |
| Conditions | THF-mediated C(sp³)–H activation; direct comparison from literature reported on 1-(tert-butyl)-4-iodobenzene |
Why This Matters
For procurement decisions in radical-mediated synthetic route design, this yield enhancement translates to higher throughput and reduced cost per successful coupling event.
